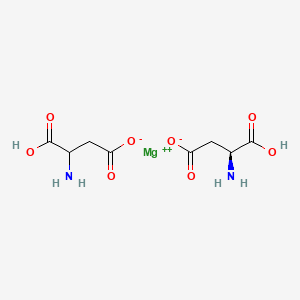
magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate is a compound that combines magnesium with an amino acid derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of magnesium, an essential element in biological systems, and the amino acid derivative, which can participate in various biochemical reactions, makes this compound particularly intriguing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of magnesium salts with the corresponding amino acid derivative. One common method is to react magnesium chloride with (3S)-3-amino-4-hydroxy-4-oxobutanoic acid in an aqueous solution. The reaction is usually carried out at room temperature and may require a slight excess of the amino acid derivative to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of high-pressure reactors to increase yield and efficiency. The choice of method depends on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study magnesium’s role in biological systems and its interaction with amino acids.
Industry: It may be used in the production of biodegradable materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate involves its interaction with biological molecules. Magnesium ions can act as cofactors for various enzymes, enhancing their activity. The amino acid derivative can participate in biochemical pathways, potentially influencing processes such as protein synthesis and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
Comparison
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate is unique due to the presence of the amino acid derivative, which allows it to participate in specific biochemical reactions that other magnesium compounds cannot. For example, magnesium citrate is primarily used as a laxative, while magnesium sulfate is used in medical treatments for conditions like eclampsia. Magnesium chloride is commonly used in industrial applications and as a supplement.
Conclusion
This compound is a versatile compound with potential applications in various fields Its unique combination of magnesium and an amino acid derivative makes it a valuable subject for scientific research and industrial applications
Propriétés
Formule moléculaire |
C8H12MgN2O8 |
|---|---|
Poids moléculaire |
288.49 g/mol |
Nom IUPAC |
magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2-;;/m0../s1 |
Clé InChI |
RXMQCXCANMAVIO-JIZZDEOASA-L |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

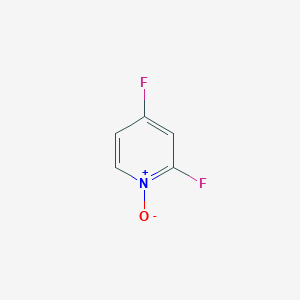
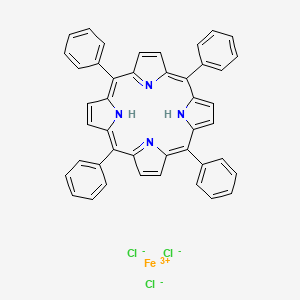
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)

![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
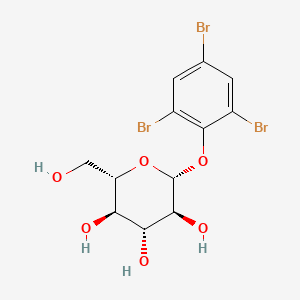
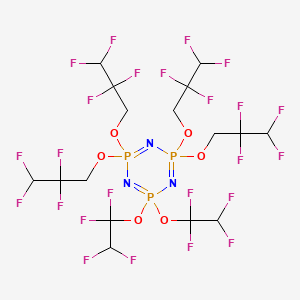
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
